molecular formula C11H8ClN5O3 B14097259 4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol

4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol

Katalognummer: B14097259
Molekulargewicht: 293.66 g/mol
InChI-Schlüssel: UKRJXADYTSRUKN-WLRTZDKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazin-3-ol core substituted with a 4-chloro and a 4-nitrobenzylidene hydrazinyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-hydrazinylpyridazine with 4-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Ammonia (NH3), thiols (R-SH).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both chloro and nitro groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C11H8ClN5O3

Molekulargewicht

293.66 g/mol

IUPAC-Name

5-chloro-4-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C11H8ClN5O3/c12-10-9(6-14-16-11(10)18)15-13-5-7-1-3-8(4-2-7)17(19)20/h1-6H,(H2,15,16,18)/b13-5+

InChI-Schlüssel

UKRJXADYTSRUKN-WLRTZDKTSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.